

1-Amino-4-methylpentan-2-one hydrochloride molecular weight.

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Compound of Interest

1-Amino-4-methylpentan-2-one
hydrochloride

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Technical Guide: 1-Amino-4-methylpentan-2-one Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **1-Amino-4-methylpentan-2-one hydrochloride**, a chemical compound of interest in various research and development applications. This document details its physicochemical properties, outlines a detailed protocol for its synthesis via reductive amination, and describes methods for its characterization using nuclear magnetic resonance (NMR) and mass spectrometry (MS). All quantitative data is presented in structured tables, and key experimental workflows are visualized using Graphviz diagrams to facilitate understanding and reproducibility.

Physicochemical Properties

1-Amino-4-methylpentan-2-one hydrochloride is a research chemical with the molecular formula C6H14CINO.[1] Its molecular weight and other key properties are summarized in the table below.



Property	Value	Reference
Molecular Formula	C6H14CINO	[1]
Molecular Weight	151.63 g/mol	[1]
Monoisotopic Mass	115.09972 Da (for the free base)	[2]

Synthesis via Reductive Amination

The primary route for the synthesis of **1-Amino-4-methylpentan-2-one hydrochloride** is the reductive amination of 4-methyl-2-pentanone.[1] This process involves the reaction of the ketone with an amine source, typically ammonia, to form an intermediate imine, which is subsequently reduced to the desired amine.[1]

Experimental Protocol:

Materials:

- 4-methyl-2-pentanone
- Ammonia (aqueous or gas)
- Pyridine-borane complex
- Methanol
- 4 Å molecular sieves
- Hydrochloric acid (HCl), 6 N solution
- Sodium hydroxide (NaOH), 8 N solution
- Diethyl ether (Et2O)
- Anhydrous sodium sulfate (Na2SO4)
- Round-bottom flask



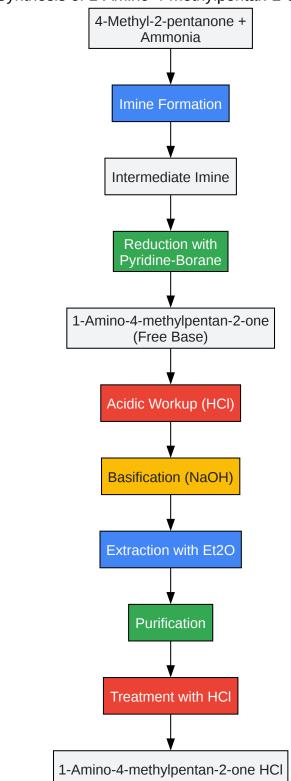
- Magnetic stirrer
- Condenser
- Separatory funnel
- Rotary evaporator

Procedure:

- To a solution of 4-methyl-2-pentanone (6.0 mmol) in methanol (10 mL) containing powdered and activated 4 Å molecular sieves (0.53 g), sequentially add the amine source (e.g., ammonia, 6.0 mmol) and pyridine-borane (5.0 mmol).
- Stir the reaction mixture at room temperature for 16 hours under an inert atmosphere.
- After 16 hours, treat the resulting mixture with 10 mL of 6 N HCl for 1 hour to quench the reaction and hydrolyze any remaining imine.
- Adjust the pH of the solution to 14 using 8 N NaOH.
- Perform three extractions with diethyl ether (Et2O).
- Combine the organic extracts and wash with brine.
- Dry the organic layer over anhydrous Na2SO4 and concentrate in vacuo using a rotary evaporator.
- The resulting residue, the free base 1-amino-4-methylpentan-2-one, can be further purified by distillation.
- To obtain the hydrochloride salt, dissolve the purified free base in a suitable solvent (e.g., diethyl ether) and treat with a stoichiometric amount of ethereal HCl. The hydrochloride salt will precipitate and can be collected by filtration.

Synthesis Workflow:





Synthesis of 1-Amino-4-methylpentan-2-one HCl

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Caption: Workflow for the synthesis of **1-Amino-4-methylpentan-2-one hydrochloride**.



Analytical Characterization Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are essential for the structural elucidation of **1-Amino-4-methylpentan-2-one hydrochloride**.

¹H NMR Spectroscopy Protocol:

- Prepare a sample by dissolving approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
- Transfer the solution to an NMR tube.
- Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).
- Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.
- Integrate the signals to determine the relative number of protons for each resonance.
- The spectrum is expected to show distinct signals corresponding to the different proton
 environments in the molecule. The protons on the nitrogen of the protonated amine group (NH3+) will likely appear as a broad singlet.[1]

Expected ¹H NMR Signals: The spectrum is predicted to show signals for the methyl protons of the isobutyl group, the methine proton of the isobutyl group, the methylene protons adjacent to the ketone, and the methylene protons adjacent to the amino group.

High-Resolution Mass Spectrometry (HRMS)

HRMS is used to determine the exact mass of the molecule, which in turn confirms its elemental composition.

HRMS Protocol:

 Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile/water).



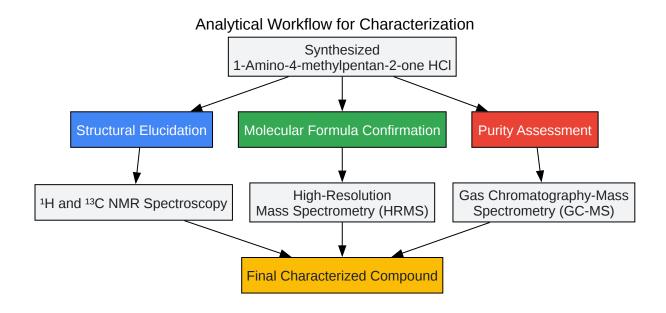
- Introduce the sample into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC).
- Acquire the mass spectrum in positive ion mode using an electrospray ionization (ESI) source.
- The protonated molecule ([M+H]+) is expected to be observed.
- Compare the experimentally determined exact mass of the protonated molecule with the calculated exact mass to confirm the elemental formula.

Adduct	Predicted m/z
[M+H] ⁺	116.10700
[M+Na] ⁺	138.08894
[M+NH ₄] ⁺	133.13354
[M+K] ⁺	154.06288

Data for the free base, 1-amino-4-methylpentan-2-one.[2]

Analytical Workflow:





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References

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